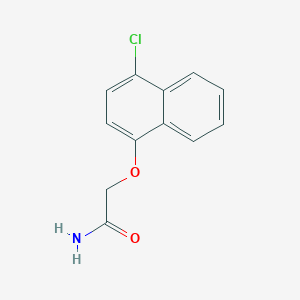

2-(4-Chloronaphthalen-1-yl)oxyacetamide

描述

2-(4-Chloronaphthalen-1-yl)oxyacetamide is an acetamide derivative featuring a naphthalene backbone substituted with a chlorine atom at the 4-position and linked via an oxygen atom to the acetamide group. Its structure comprises two key components:

- Naphthalene moiety: A bicyclic aromatic system with a chlorine substituent at position 4, enhancing lipophilicity and steric bulk.

- Oxyacetamide group: A functional group (-O-CH2-C(=O)-NH2) that enables hydrogen bonding and influences solubility and reactivity.

This compound is part of the oxyacetamide chemical family, classified under the broader category of α-substituted acetamides due to the oxygen atom adjacent to the carbonyl group . Such compounds are often intermediates in synthesizing agrochemicals, pharmaceuticals, or materials with tailored electronic properties.

属性

CAS 编号 |

91961-43-2 |

|---|---|

分子式 |

C12H10ClNO2 |

分子量 |

235.66 g/mol |

IUPAC 名称 |

2-(4-chloronaphthalen-1-yl)oxyacetamide |

InChI |

InChI=1S/C12H10ClNO2/c13-10-5-6-11(16-7-12(14)15)9-4-2-1-3-8(9)10/h1-6H,7H2,(H2,14,15) |

InChI 键 |

MNALIQIGSRBYMV-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C2C(=C1)C(=CC=C2Cl)OCC(=O)N |

产品来源 |

United States |

相似化合物的比较

Chloroacetamides

Chloroacetamides, such as 2-chloro-N-(4-fluorophenyl)acetamide (Fig. 1), share the acetamide core but differ in substituents. Key distinctions include:

- Aromatic substituent: Chloroacetamides typically feature monocyclic aryl groups (e.g., fluorophenyl), whereas 2-(4-chloronaphthalen-1-yl)oxyacetamide incorporates a naphthalene system. The naphthalene group increases molecular weight (∼243 g/mol vs. ∼201 g/mol for 2-chloro-N-(4-fluorophenyl)acetamide) and may enhance π-π stacking interactions .

- Functional group linkage : Chloroacetamides lack the ether (-O-) linkage present in oxyacetamides, reducing hydrogen-bonding capacity. For example, 2-chloro-N-(4-fluorophenyl)acetamide exhibits intramolecular C–H···O and intermolecular N–H···O interactions, but the naphthalene oxyacetamide’s ether oxygen may introduce additional hydrogen-bonding sites .

| Property | 2-(4-Chloronaphthalen-1-yl)oxyacetamide | 2-Chloro-N-(4-fluorophenyl)acetamide |

|---|---|---|

| Molecular Weight | ~243 g/mol | ~201 g/mol |

| Aromatic System | Naphthalene | Phenyl |

| Key Functional Groups | Oxyacetamide, Cl | Chloroacetamide, F |

| Hydrogen-Bonding Sites | Ether O, amide NH/CO | Amide NH/CO |

Oxyacetamides

The oxyacetamide family includes compounds like (quinolin-8-yloxy)acetamide, which shares the ether-linked acetamide group but substitutes naphthalene with quinoline. Differences include:

- Aromatic System Effects: Naphthalene’s planar structure may improve stacking in crystal lattices compared to quinoline’s heterocyclic nitrogen, which can alter electronic properties and solubility .

- Substituent Position : The 4-chloro group on naphthalene may sterically hinder interactions compared to smaller substituents (e.g., methoxy or methyl groups in other oxyacetamides) .

Thioacetamides

Thioacetamides (e.g., anilofos , piperophos ) replace the ether oxygen with sulfur, forming -S-CH2-C(=O)-NH2. This substitution:

Naphthalene Derivatives

Compounds like (4-chloronaphthalen-1-yl)-(1-pentylindol-3-yl)methanone () share the 4-chloronaphthalene moiety but replace oxyacetamide with a ketone group. Key contrasts include:

- Functional Group Reactivity: The methanone group lacks the amide’s hydrogen-bonding capacity, reducing intermolecular interactions critical for crystal packing .

- Applications: Methanones are often explored as cannabinoid receptor ligands, whereas oxyacetamides are typically intermediates or herbicides .

Research Implications

- Synthetic Utility : The naphthalene oxyacetamide’s structure makes it a candidate for designing agrochemicals or fluorescent probes, leveraging its aromatic stacking and hydrogen-bonding features .

- Classification: Its inclusion in the α-oxyacetamide family aligns with HRAC’s nomenclature guidelines, emphasizing functional group positioning .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。